

# Application Notes and Protocols for Calcium Imaging Assays with 8-Bromo-ATP

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## Compound of Interest

Compound Name: 8-Bromo-ATP

Cat. No.: B1230597

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## Introduction

Extracellular nucleotides, such as adenosine 5'-triphosphate (ATP), act as crucial signaling molecules by activating purinergic P2 receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs). The activation of these receptors triggers a variety of downstream signaling cascades, with changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) being a key event. **8-Bromo-ATP** is a stable analog of ATP that serves as an agonist for both P2Y and P2X receptors, making it a valuable tool for studying purinergic signaling pathways. This document provides detailed application notes and protocols for conducting calcium imaging assays using **8-Bromo-ATP** to probe the function of these receptors.

## Mechanism of Action

**8-Bromo-ATP** elicits an increase in intracellular calcium through two primary mechanisms, depending on the receptor subtype expressed in the target cells:

- P2Y Receptor Activation:** Upon binding to Gq-coupled P2Y receptors (e.g., P2Y<sub>2</sub>), **8-Bromo-ATP** initiates a canonical signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

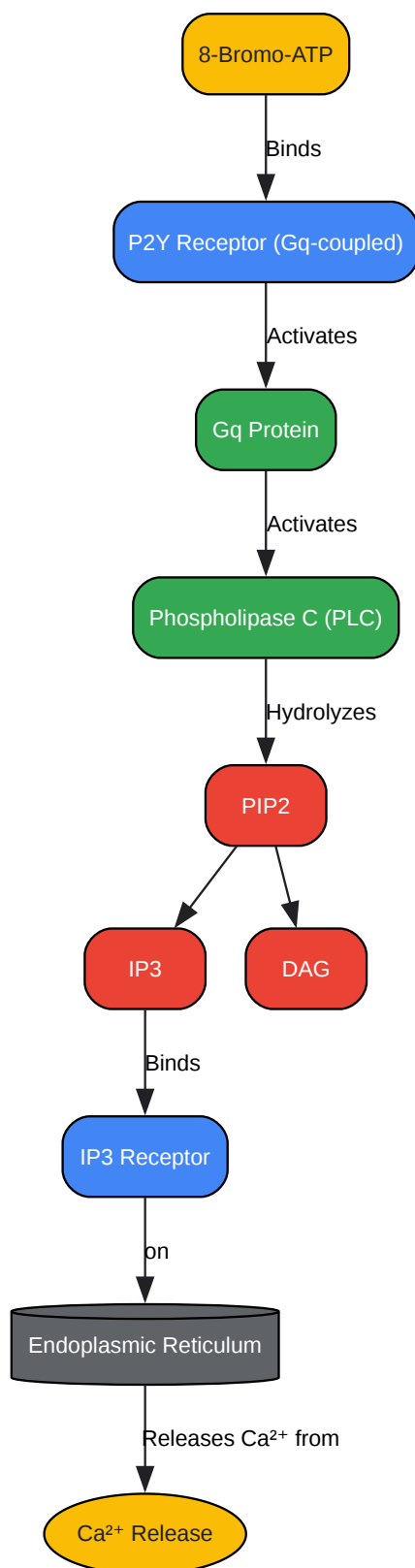
- P2X Receptor Activation: **8-Bromo-ATP** can also directly activate P2X receptors, which are non-selective cation channels.<sup>[1]</sup> Upon agonist binding, these channels open, allowing for the influx of extracellular calcium directly into the cell.<sup>[1][2]</sup>

## Data Presentation

The following table summarizes the known potency of **8-Bromo-ATP** and, for comparison, ATP at relevant purinergic receptors. This data is essential for designing experiments and interpreting results.

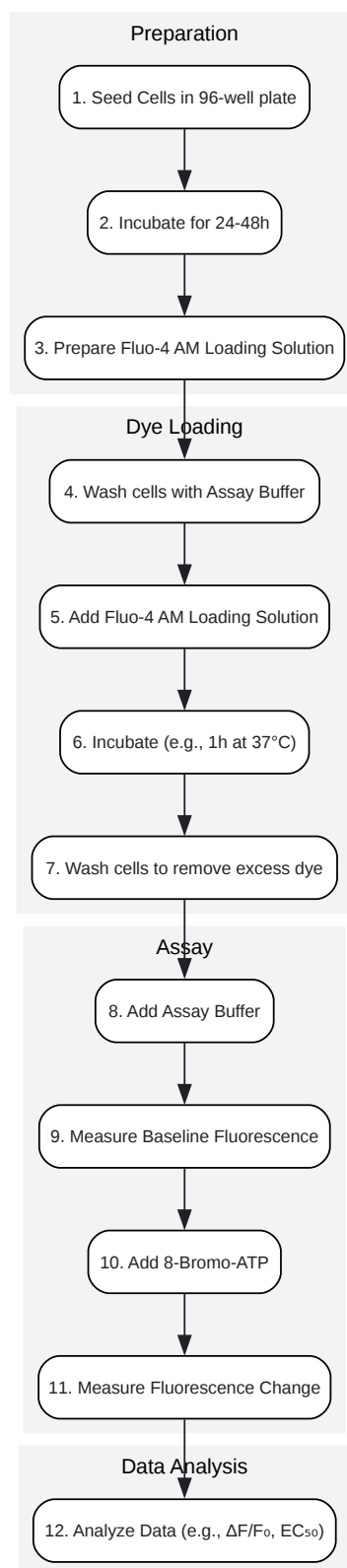
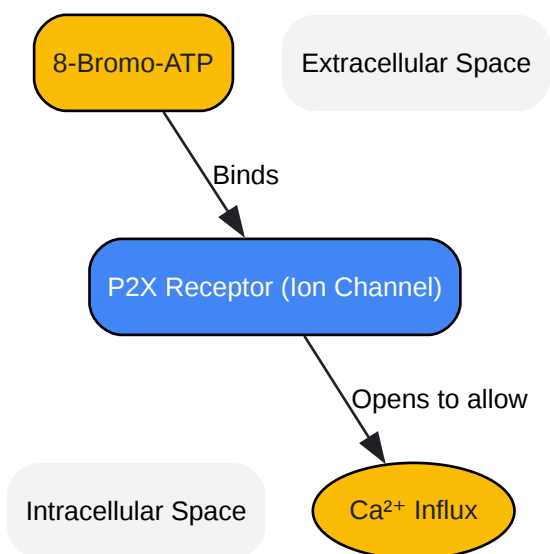
Agonist	Receptor Subtype	Potency (EC <sub>50</sub> /IC <sub>50</sub> )	Cell Type/Assay	Reference
8-Bromo-ATP	P2Y <sub>2</sub>	23.0 μM (EC <sub>50</sub> )	Calcium Mobilization	<sup>[3]</sup>
8-Bromo-ATP	Not Specified (likely P2X)	23.1 μM (IC <sub>50</sub> )	Cytotoxicity in Multiple Myeloma Cells	<sup>[1]</sup>
ATP	P2Y <sub>2</sub>	0.085 μM (EC <sub>50</sub> )	Calcium Mobilization	<sup>[3]</sup>
ATP	P2X <sub>1</sub>	~1 μM (EC <sub>50</sub> )	General	<sup>[4]</sup>
ATP	P2X <sub>2</sub>	~3-10 μM (EC <sub>50</sub> )	General	<sup>[4]</sup>
ATP	P2X <sub>3</sub>	~1 μM (EC <sub>50</sub> )	General	<sup>[4]</sup>
ATP	P2X <sub>4</sub>	~3-10 μM (EC <sub>50</sub> )	General	<sup>[4]</sup>
ATP	P2X <sub>7</sub>	~0.5-1 mM (EC <sub>50</sub> )	General	<sup>[4]</sup>

## Signaling Pathway Diagrams



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P2Y Receptor Signaling Pathway for Calcium Mobilization.



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## References

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